[1,2,4]Triazino[4,5-d][1,2,4]triazepine
Description
Properties
CAS No. |
252374-65-5 |
|---|---|
Molecular Formula |
C6H5N5 |
Molecular Weight |
147.14 g/mol |
IUPAC Name |
[1,2,4]triazino[4,5-d][1,2,4]triazepine |
InChI |
InChI=1S/C6H5N5/c1-2-7-9-4-11-5-10-8-3-6(1)11/h1-5H |
InChI Key |
BMVNPQYCTJZBGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NN=CN2C=NN=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazino[4,5-d][1,2,4]triazepine typically involves the condensation of 1,2-dicarbonyl compounds with amidrazones. This reaction is carried out under controlled conditions to ensure the formation of the desired triazepine ring . The process may involve cyclo-condensation, cyclization, methylation, chlorination, alkylation, addition, cross-coupling, ring expansions, and ring-closing metathesis .
Industrial Production Methods
This would include optimizing reaction conditions, using appropriate catalysts, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazino[4,5-d][1,2,4]triazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents for reduction reactions, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis with bases can lead to the formation of diazepine derivatives .
Scientific Research Applications
Antimicrobial Activity
Several studies have demonstrated that derivatives of [1,2,4]Triazino[4,5-d][1,2,4]triazepine exhibit notable antimicrobial properties. For instance:
- Synthesis and Evaluation : Research has shown that compounds derived from this triazepine framework possess significant activity against various bacterial strains and fungi. A study highlighted the synthesis of novel derivatives that were tested against pathogens like Staphylococcus aureus and Candida albicans with promising results .
- Mechanism of Action : The antimicrobial mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anticancer Activity
The anticancer potential of [1,2,4]Triazino[4,5-d][1,2,4]triazepine has been a focal point in recent research:
- In Vitro Studies : Several derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The results indicated significant inhibition of cell proliferation .
- Case Study : A specific derivative was found to induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Properties
Research indicates that certain derivatives may also possess anti-inflammatory effects:
- Mechanistic Insights : These compounds can modulate inflammatory cytokines and inhibit pathways involved in inflammation .
- Clinical Relevance : Their application could extend to treating chronic inflammatory diseases such as rheumatoid arthritis.
Data Tables
Mechanism of Action
The mechanism of action of [1,2,4]Triazino[4,5-d][1,2,4]triazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Core Structure of [1,2,4]Triazino[4,5-d][1,2,4]triazepine
- Heteroatoms : Six nitrogen atoms distributed across the triazine and triazepine rings.
- Fusion Pattern : The triazine ring shares two adjacent atoms with the triazepine ring, creating a rigid yet adaptable framework.
Comparison with Analogous Systems
Key Insight: The absence of oxygen/sulfur in [1,2,4]Triazino[4,5-d][1,2,4]triazepine may reduce metabolic susceptibility compared to isoxazolo or thiadiazine analogs.
Common Strategies for Fused Triazine-Triazepine Systems
Anticancer Activity
SAR Trends :
Antimicrobial and Antiviral Activity
- 6-Thio-substituted triazino-quinazolinones () showed broad-spectrum antiviral activity (EC50 = 0.5–5 µM).
- Pyrazoline-triazino-indole hybrids () exhibited antifungal activity against C. albicans (MIC = 8 µg/mL).
Comparative Analysis Table
Biological Activity
[1,2,4]Triazino[4,5-d][1,2,4]triazepine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the triazepine family, which is characterized by a seven-membered ring containing nitrogen atoms. Research indicates that derivatives of triazepines exhibit a variety of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Synthesis
The structure of [1,2,4]triazino[4,5-d][1,2,4]triazepine can be represented as follows:
where , , and represent the number of carbon, hydrogen, and nitrogen atoms respectively. The synthesis of this compound typically involves multi-step reactions that include cycloaddition and other organic transformations. Recent studies have explored various synthetic routes to enhance yield and purity while maintaining biological activity .
Anticancer Activity
Numerous studies have reported the anticancer properties of [1,2,4]triazino[4,5-d][1,2,4]triazepine derivatives. For instance:
- Case Study 1 : A derivative was tested against several cancer cell lines including MKN-45 gastric adenocarcinoma cells. The results indicated significant cytotoxicity with an IC50 value in the low micromolar range .
- Case Study 2 : Another study demonstrated that compounds derived from [1,2,4]triazino[4,5-d][1,2,4]triazepine exhibited enhanced efficacy compared to traditional chemotherapeutic agents like Paclitaxel .
Antimicrobial Activity
The antimicrobial properties of this compound have also been extensively studied:
- Case Study 3 : Research highlighted that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes .
- Table 1 summarizes the antimicrobial activity of various derivatives against selected pathogens:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 32 µg/mL |
| Derivative B | S. aureus | 16 µg/mL |
| Derivative C | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory effects of [1,2,4]triazino[4,5-d][1,2,4]triazepine have also been documented:
- Case Study 4 : In vitro assays showed that certain derivatives inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .
The biological activities of [1,2,4]triazino[4,5-d][1,2,4]triazepine are believed to be mediated through several mechanisms:
- Cytotoxicity in Cancer Cells : Induction of apoptosis via mitochondrial pathways has been suggested as a primary mechanism for its anticancer effects.
- Antimicrobial Action : The compounds may interfere with bacterial protein synthesis or disrupt cellular integrity.
- Anti-inflammatory Effects : Modulation of signaling pathways related to inflammation (e.g., NF-kB pathway) has been observed.
Q & A
Q. How can fused heterocyclic systems (e.g., triazolo-triazines) expand the therapeutic potential of this scaffold?
- Methodological Answer : Fusion with imidazo or pyrimidine rings (via Buchwald-Hartwig coupling) introduces π-π stacking interactions, improving DNA intercalation. For example, triazolo[4,3-b]quinoxalines show dual kinase/HDAC inhibition (IC = 0.8 µM) . Regioselective cyclization is achieved using Pd(OAc)/Xantphos catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
